

Technical Guide: Labeled 5-Hydroxy Indapamide for Research Applications

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Compound of Interest

Compound Name: 5-Hydroxy Indapamide-13C,d3

Cat. No.: B12413418

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This technical guide provides an in-depth overview of isotopically labeled 5-Hydroxy Indapamide, a critical metabolite of the antihypertensive drug Indapamide. This document outlines its chemical identity, physicochemical properties, and detailed methodologies for its application in metabolic and pharmacokinetic studies.

Chemical Identity and Properties

5-Hydroxy Indapamide is a major metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1] The use of isotopically labeled internal standards is essential for the accurate quantification of drug metabolites in complex biological matrices.

CAS Numbers

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The CAS number for unlabeled 5-Hydroxy Indapamide is well-documented. However, a specific CAS number for isotopically labeled versions, such as those containing ¹³C or deuterium, is not consistently available in public databases and may be designated as "Not Available" by various suppliers. This typically indicates that a specific labeled isomer has not been registered with CAS or is supplied as a custom synthesis product.



Compound Name	CAS Number	Notes
5-Hydroxy Indapamide	126750-70-7	Unlabeled active metabolite.[2]
5-Hydroxy Indapamide-¹³C,d₃	Not Available	Labeled version for use as an internal standard.
Indapamide-d₃	1217052-38-4	Deuterated parent drug.

Physicochemical Properties

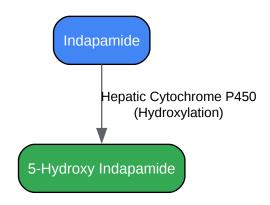
Understanding the physicochemical properties of 5-Hydroxy Indapamide is crucial for method development, particularly in chromatography and mass spectrometry.

Property	Value	Source
Molecular Formula	C16H16CIN3O4S	PubChem
Molecular Weight	381.8 g/mol	PubChem[3]
Appearance	Pale Yellow Solid	ChemicalBook[2]
XLogP3-AA	1.9	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	2	PubChem

Metabolic Pathway and Synthesis Considerations Metabolic Pathway of Indapamide

Indapamide is extensively metabolized in the liver, with less than 7% of the parent drug excreted unchanged in urine.[4] Hydroxylation is a key metabolic route, leading to the formation of 5-Hydroxy Indapamide. This metabolite is of interest due to its potential pharmacological activity and its role as a biomarker for Indapamide metabolism.[5]





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Fig. 1: Metabolic conversion of Indapamide to 5-Hydroxy Indapamide.

Conceptual Synthesis of Labeled 5-Hydroxy Indapamide

While specific protocols for the synthesis of labeled 5-Hydroxy Indapamide are not readily available in the public domain, a potential route can be inferred from the synthesis of Indapamide. The synthesis would likely involve the coupling of a labeled 2-methylindoline precursor with 4-chloro-3-sulfamoylbenzoic acid. The hydroxyl group could be introduced either on the indoline precursor or post-coupling via a regioselective hydroxylation reaction. Isotopic labels (e.g., ¹³C, d₃) would typically be incorporated into the methyl group of the 2-methylindoline starting material.

Experimental Protocols

The primary application for labeled 5-Hydroxy Indapamide is as an internal standard in bioanalytical methods for pharmacokinetic and metabolic studies. Below is a representative experimental protocol for the quantification of 5-Hydroxy Indapamide in human plasma using LC-MS/MS.

Bioanalytical Method for 5-Hydroxy Indapamide Quantification

This method is adapted from established procedures for the analysis of Indapamide and its metabolites.[6][7][8]

Objective: To accurately quantify the concentration of 5-Hydroxy Indapamide in human plasma samples.



Internal Standard (IS): 5-Hydroxy Indapamide-13C,d3

- 1. Sample Preparation: Protein Precipitation
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution (e.g., 5-Hydroxy Indapamide-¹³C,d₃ at 100 ng/mL in methanol).
- · Vortex mix for 10 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex mix and transfer to an autosampler vial for analysis.
- 2. LC-MS/MS Conditions
- LC System: UPLC or HPLC system capable of binary gradient elution.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 95% A
 - 0.5-2.5 min: Linear gradient to 5% A
 - o 2.5-3.0 min: Hold at 5% A







o 3.0-3.1 min: Return to 95% A

3.1-4.0 min: Column re-equilibration

• Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

Mass Spectrometer: Triple quadrupole mass spectrometer.

• Ionization Source: Electrospray Ionization (ESI), positive mode.

• MRM Transitions (Hypothetical):

- 5-Hydroxy Indapamide: Q1: 382.1 -> Q3: [Product Ion 1], [Product Ion 2]
- 5-Hydroxy Indapamide-¹³C,d₃ (IS): Q1: 386.1 -> Q3: [Corresponding Product Ion 1],
 [Corresponding Product Ion 2] (Note: Specific product ions need to be determined through infusion and compound tuning on the mass spectrometer.)

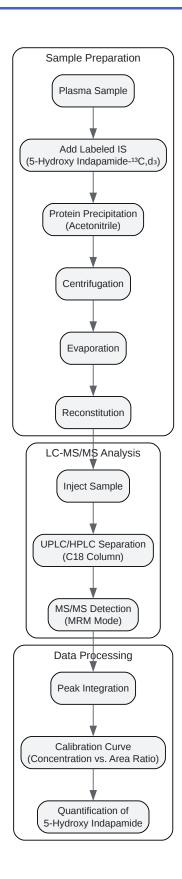
3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Bioanalytical Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 5-Hydroxy Indapamide.





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Fig. 2: Bioanalytical workflow for 5-Hydroxy Indapamide quantification.



Conclusion

Labeled 5-Hydroxy Indapamide is an indispensable tool for researchers in drug metabolism and pharmacokinetics. While a dedicated CAS number for labeled variants may not be readily available, its utility as an internal standard is paramount for the robust and accurate quantification of this key Indapamide metabolite. The experimental protocols and workflows provided in this guide offer a solid foundation for the implementation of sensitive and reliable bioanalytical methods in a research or drug development setting.

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